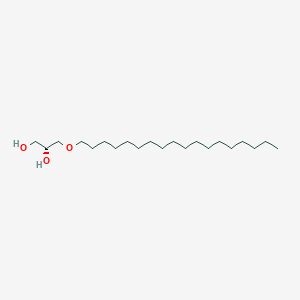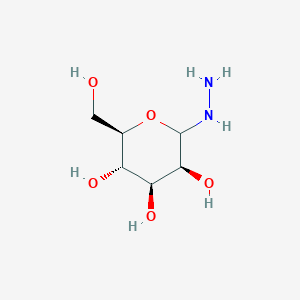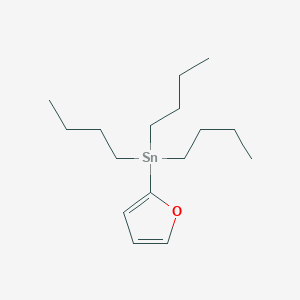
(2S,3S)-Ethyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans-(9CI) is a chemical compound with the molecular formula C7H11NO4 and a molecular weight of 173.17 g/mol. This compound is a derivative of L-Proline, an amino acid that plays a crucial role in protein synthesis and structure. The ethyl ester form of this compound is often used in various chemical and biological applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans-(9CI) typically involves the esterification of L-Proline derivatives. One common method includes the reaction of L-Proline with ethanol in the presence of an acid catalyst to form the ethyl ester. The reaction conditions often require refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to optimize yield and purity. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various ester or amide derivatives .
Applications De Recherche Scientifique
L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in protein structure and function, particularly in collagen synthesis.
Medicine: Research explores its potential therapeutic applications, including its use in drug development for conditions like fibrosis and wound healing.
Industry: It is used in the production of biodegradable polymers and as a precursor in the synthesis of various pharmaceuticals.
Mécanisme D'action
The mechanism by which L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans-(9CI) exerts its effects involves its interaction with specific molecular targets and pathways. In biological systems, it can influence protein folding and stability by incorporating into peptide chains. The compound’s ester group allows it to participate in esterification and transesterification reactions, which are crucial in various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Proline, 3-methyl-, methyl ester, trans- (9CI): This compound has a similar structure but with a methyl group instead of a hydroxy group.
L-Proline, 3-amino-, methyl ester, (3r)-(9CI): This derivative contains an amino group, altering its chemical properties and reactivity
Uniqueness
L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans-(9CI) is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxy and a keto group allows it to participate in a broader range of chemical reactions compared to its analogs .
Propriétés
Numéro CAS |
124618-51-5 |
|---|---|
Formule moléculaire |
C7H11NO4 |
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
ethyl (2S,3S)-3-hydroxy-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H11NO4/c1-2-12-7(11)6-4(9)3-5(10)8-6/h4,6,9H,2-3H2,1H3,(H,8,10)/t4-,6-/m0/s1 |
Clé InChI |
PLHCUNPELFMSPY-NJGYIYPDSA-N |
SMILES |
CCOC(=O)C1C(CC(=O)N1)O |
SMILES isomérique |
CCOC(=O)[C@@H]1[C@H](CC(=O)N1)O |
SMILES canonique |
CCOC(=O)C1C(CC(=O)N1)O |
Synonymes |
L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


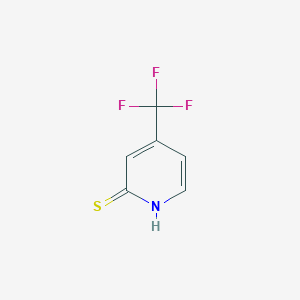

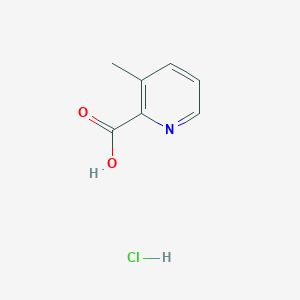
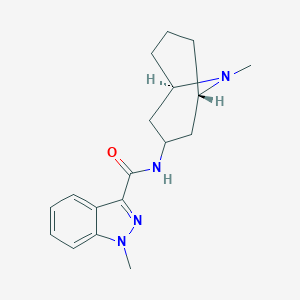
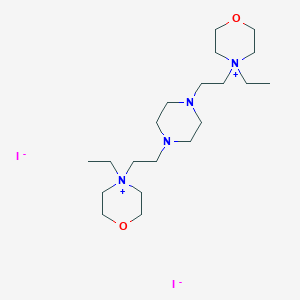
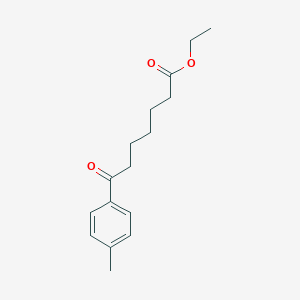
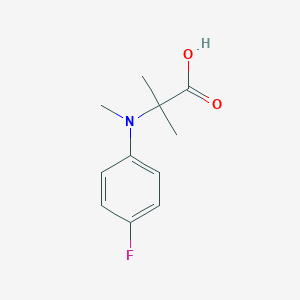
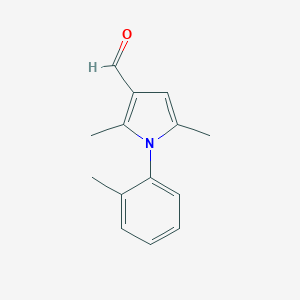
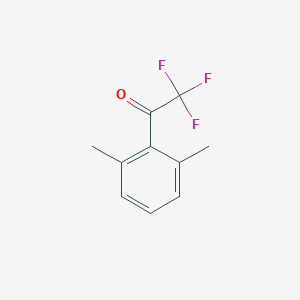

![4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid](/img/structure/B54033.png)
